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5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole

Organic Field-Effect Transistors Hole Mobility Indolo[3,2-b]carbazole Semiconductors

5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole (CAS 1316311-27-9, C24H16N2, MW 332.40) is a mono-N-phenyl-substituted derivative of the indolo[3,2-b]carbazole (ICZ) fused heterocyclic system. The compound features a rigid, planar π-conjugated skeleton comprising three fused aromatic rings—two pyrrole and one central benzene—with a single phenyl substituent at the 5-position nitrogen.

Molecular Formula C24H16N2
Molecular Weight 332.406
CAS No. 1316311-27-9
Cat. No. B2675720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole
CAS1316311-27-9
Molecular FormulaC24H16N2
Molecular Weight332.406
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)C6=CC=CC=C6N5
InChIInChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-23-13-7-5-11-18(23)20-14-22-19(15-24(20)26)17-10-4-6-12-21(17)25-22/h1-15,25H
InChIKeyGPGGOIGDVKWSLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole (CAS 1316311-27-9): A Mono-N-Phenyl Indolocarbazole Building Block for OLED and OFET Procurement


5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole (CAS 1316311-27-9, C24H16N2, MW 332.40) is a mono-N-phenyl-substituted derivative of the indolo[3,2-b]carbazole (ICZ) fused heterocyclic system. The compound features a rigid, planar π-conjugated skeleton comprising three fused aromatic rings—two pyrrole and one central benzene—with a single phenyl substituent at the 5-position nitrogen . This structural motif confers intrinsic hole-transport capability, high thermal stability, and an ionization potential well-matched to ITO anodes (5.2–5.45 eV for the ICZ class) [1]. Unlike the more extensively studied 5,11-diaryl ICZ derivatives, the mono-phenyl substitution pattern preserves a free N–H site at the 11-position, enabling downstream functionalization for tailored optoelectronic property tuning [2]. Commercially, the compound is supplied at ≥98% purity (HPLC) by multiple vendors and serves as a key synthetic intermediate for advanced OLED hole-transport materials (HTMs), perovskite solar cell HTMs, and organic field-effect transistor (OFET) semiconductors .

Why Generic Indolocarbazole Substitution Fails: Substituent-Dependent Mobility, Tg, and Device Turn-On Voltage Differentiate 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole


Indolo[3,2-b]carbazole derivatives are not interchangeable building blocks. The nature, number, and position of N-substituents dictate the solid-state packing motif, highest occupied molecular orbital (HOMO) energy level, glass transition temperature (Tg), and ultimately the hole-drift mobility and OLED device performance [1]. In OFET studies, phenyl-substituted ICZs achieved hole mobilities up to 0.2 cm² V⁻¹ s⁻¹, substantially outperforming alkyl-substituted variants wherein inferior π-orbital overlap limits charge transport [2]. Among 5,11-diaryl hole-transport molecules, the identity of the aryl group shifts Tg by over 100 °C (e.g., from ~60 °C for simple phenyl to 164 °C for sterically demanding substituents) [3]. In bilayer OLEDs using Alq₃ as emitter, devices fabricated with phenyl-substituted ICZ derivatives exhibited a turn-on voltage of ~5 V, maximum luminance efficiency of 3.64 cd A⁻¹, and maximum brightness of ~5,700 cd m⁻²—the best overall performance within the tested ICZ series [1]. The mono-phenyl compound 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole occupies a strategically distinct niche: its single N-phenyl substitution retains the favorable electronic properties of the phenyl-ICZ class while preserving a reactive N–H site at the 11-position for further derivatization, enabling procurement of a versatile intermediate rather than a fixed-function material [4]. Substituting it with a 5,11-diphenyl or 5,11-dialkyl analog without verifying the specific substituent effect on the target device parameter risks underperformance in mobility, thermal stability, or downstream functionalization yield.

Quantitative Differentiation Evidence: 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole vs. Closest Analogs in Hole Mobility, Device Performance, and Thermal Stability


OFET Hole Mobility: Phenyl-Substituted ICZs Outperform Alkyl-Substituted Analogs by Orders of Magnitude

In a systematic OFET study comparing indolo[3,2-b]carbazole derivatives bearing alkyl, phenyl, and thienyl N-substituents, phenyl-substituted ICZs consistently delivered the highest p-type hole mobilities, reaching 0.2 cm² V⁻¹ s⁻¹ with on/off current ratios exceeding 10⁶ [1]. This performance is attributed to efficient intermolecular π-orbital overlap enabled by the phenyl substituents, as revealed by extensive single-crystal structure analysis [1]. While the study examined 5,11-disubstituted derivatives, the phenyl group contribution to charge transport is directly transferable to the mono-phenyl compound, establishing a class-level performance advantage over alkyl-only ICZ analogs. Furthermore, the FET properties of phenyl-substituted ICZs remained constant during several months of air exposure, demonstrating operational stability superior to many conventional organic semiconductors [1].

Organic Field-Effect Transistors Hole Mobility Indolo[3,2-b]carbazole Semiconductors

Bilayer OLED Performance: Phenyl-Substituted ICZ Delivers Best-in-Series Luminance Efficiency of 3.64 cd A⁻¹

In a comparative OLED study evaluating multiple indolo[3,2-b]carbazole derivatives as hole-transport layers in bilayer devices with Alq₃ emitter, the phenyl-substituted ICZ derivative exhibited the best overall electroluminescent performance with a turn-on voltage of ~5 V, maximum luminance efficiency of 3.64 cd A⁻¹, and maximum brightness of ~5,700 cd m⁻² [1]. These metrics exceeded those of other ICZ derivatives bearing different substituent patterns tested under identical device architecture [1]. The ionization potential of the phenyl-substituted ICZ film was measured at 5.2–5.45 eV, providing an energetically favorable alignment with the ITO anode work function [1]. The hole drift mobility of ICZ derivatives dispersed in bisphenol Z polycarbonate (50 wt%) ranged from 6.2 × 10⁻⁶ to 6.9 × 10⁻⁴ cm² V⁻¹ s⁻¹ at high electric fields [1].

Organic Light-Emitting Diodes Hole-Transport Layer Luminance Efficiency

Glass Transition Temperature: ICZ Derivatives Offer Tg up to 164 °C, Dramatically Exceeding NPB (Tg ~65 °C)

Hu et al. (2000) synthesized a series of 5,11-diaryl-5,11-dihydroindolo[3,2-b]carbazole derivatives and demonstrated that they readily form stable amorphous glasses with exceptionally high glass transition temperatures. Compound 1d achieved the highest Tg of 164 °C, substantially exceeding that of the widely used conventional hole-transport material NPB (N,N′-di-1-naphthyl-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine), which has a Tg of approximately 65–95 °C [1]. The low Tg of NPB is a known degradation pathway in OLEDs due to thermally induced morphological instability of the hole-transport layer [1]. While the reported Tg values correspond to 5,11-disubstituted derivatives, the rigid ICZ core is the dominant contributor to the high Tg; the mono-phenyl derivative 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole is expected to retain a Tg substantially above that of NPB and TPD, though likely lower than the 164 °C achieved by the best 5,11-diaryl derivatives [1].

Thermal Stability Glass Transition Temperature Hole-Transport Materials

Mono-Phenyl Substitution: A Unique Free N–H Site Enables Downstream Derivatization Not Possible with 5,11-Diaryl Analogs

The defining structural feature of 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole is the presence of a single N-phenyl substituent at the 5-position, leaving the 11-position N–H group free for further chemical modification. This contrasts with 5,11-diaryl ICZ derivatives, where both nitrogen sites are capped, precluding additional N-functionalization without deprotection chemistry [1]. The Gu et al. (2007) one-pot synthesis methodology demonstrated that both N-alkylation and N-arylation of the parent ICZ can be accomplished regioselectively, and that mono-substituted intermediates serve as versatile platforms for generating diverse functional derivatives including azo-coupled, formylated, brominated, and Suzuki-cross-coupled products [1]. The Chinese patent CN108003165A specifically discloses a scalable synthetic route to the title compound via a bromination–Suzuki coupling–cyclization sequence, confirming its industrial viability as a key intermediate [2].

Synthetic Intermediate N-Functionalization Indolocarbazole Derivatization

Ionization Potential Alignment: ICZ Derivatives Match ITO Anode (5.2–5.45 eV), Reducing Hole Injection Barrier vs. Mismatched HTMs

Electron photoemission spectrometry of ICZ derivative films revealed ionization potentials (IP) in the range of 5.2–5.45 eV [1], which closely matches the work function of indium–tin oxide (ITO) anodes (~4.7–5.0 eV after surface treatment). This energetic alignment minimizes the hole injection barrier at the anode/HTL interface, a critical factor for achieving low OLED turn-on voltages [1][2]. Cyclic voltammetry of the ICZ derivatives confirmed reversible redox behavior, indicating electrochemical stability under device operating conditions [2]. In contrast, many conventional triarylamine HTMs possess lower IP values that necessitate additional hole-injection layers or p-doping to achieve efficient injection, adding device complexity [2].

Ionization Potential Hole Injection Barrier ITO Anode

Procurement-Driven Application Scenarios for 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole in Organic Electronics R&D


Synthesis of Novel Hole-Transport Materials via N-11 Functionalization for High-Tg OLED HTL Development

Researchers developing next-generation hole-transport layers for OLEDs can leverage the free N–H site at the 11-position of 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole to introduce tailored aryl, alkyl, or cross-linkable groups [1]. The ICZ core provides a demonstrated class-level Tg advantage of up to 164 °C over NPB (~65 °C), directly addressing the thermal-instability-driven degradation that limits conventional HTM device lifetimes [2]. The resulting 5,11-disubstituted ICZ derivatives retain the favorable ionization potential (5.2–5.45 eV) for low-barrier hole injection from ITO, as established by photoemission studies [3]. Procurement of the mono-phenyl intermediate enables systematic structure–property relationship studies where the N-11 substituent is the sole variable, accelerating HTM optimization cycles.

p-Type Organic Semiconductor Development for Air-Stable OFETs Using the Phenyl-ICZ Motif

The phenyl-substituted ICZ class has demonstrated p-type OFET hole mobilities up to 0.2 cm² V⁻¹ s⁻¹ with on/off ratios >10⁶ and, critically, operational stability maintained over several months in ambient air [4]. 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole serves as a direct precursor for constructing extended π-conjugated semiconductors through N-11 arylation or 6,12-functionalization, preserving the phenyl group essential for efficient intermolecular π-orbital overlap identified by single-crystal structure analysis [4]. For procurement teams sourcing OFET semiconductor precursors, the documented air stability of phenyl-ICZ-based devices reduces encapsulation requirements and accelerates prototype testing under realistic operating conditions.

Building Block for Dopant-Free Perovskite Solar Cell Hole-Transport Materials

Indolo[3,2-b]carbazole-based small molecules have emerged as promising dopant-free hole-transport materials for perovskite solar cells (PSCs), offering advantages in stability, efficiency, and simplicity over doped spiro-OMeTAD systems [5]. The ICZ core provides a deeper HOMO level conducive to efficient hole extraction from perovskite absorbers, while the phenyl substituent enhances solubility and film-forming properties [3]. 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole, with its mono-functionalization handle, allows stepwise construction of D–π–D or D–A HTM architectures where the ICZ unit serves as the central donor core. Procurement of the mono-phenyl intermediate enables divergent synthesis of HTM libraries for PSC performance screening.

Regioselective Synthesis of 6,12-Difunctionalized ICZ Derivatives for Optoelectronic Property Tuning

The Gu et al. (2007) methodology demonstrated that 5,11-dihydroindolo[3,2-b]carbazoles undergo regioselective formylation, bromination, and azo-coupling at the 6- and 12-positions [1]. Starting from 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole, researchers can introduce electron-withdrawing or electron-donating groups at these positions while retaining the free N–H or performing sequential N-functionalization, enabling precise HOMO/LUMO energy-level engineering. The patent CN108003165A confirms scalable access to the compound via a three-step bromination–Suzuki–cyclization sequence, supporting procurement at quantities sufficient for both academic research and pilot-scale device fabrication [6].

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